3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one
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Overview
Description
3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of Dichlorobenzylsulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazolinone core or the chlorophenyl group.
Substitution: The chlorophenyl and dichlorobenzyl groups may participate in substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted chlorophenyl or dichlorobenzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit kinases, enzymes involved in cell signaling, or bind to receptors to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one: can be compared with other quinazolinone derivatives such as:
Uniqueness
- The presence of the 4-chlorophenyl and 2,4-dichlorobenzylsulfanyl groups may confer unique biological activities or chemical reactivity compared to other quinazolinone derivatives.
- The specific substitution pattern can influence the compound’s pharmacokinetics, binding affinity, and overall efficacy in biological systems.
Properties
CAS No. |
477333-09-8 |
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Molecular Formula |
C21H13Cl3N2OS |
Molecular Weight |
447.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13Cl3N2OS/c22-14-7-9-16(10-8-14)26-20(27)17-3-1-2-4-19(17)25-21(26)28-12-13-5-6-15(23)11-18(13)24/h1-11H,12H2 |
InChI Key |
FNLVLDIKRJPIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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